REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH2:4].[O-:11][C:12]#[N:13].[K+]>C(O)(=O)C.O>[F:1][C:2]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][C:3]=1[NH:4][C:12]([NH2:13])=[O:11] |f:1.2|
|
Name
|
|
Quantity
|
35.15 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=C(C=C1)OC
|
Name
|
potassium cyanate
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
99 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
177 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
19 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 40° C. for 20 min and at 18 to 20° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched into water (500 mL)
|
Type
|
FILTRATION
|
Details
|
The crude product was filtered
|
Type
|
WASH
|
Details
|
washed with water (1.2 L), heptane (50 mL)
|
Type
|
ADDITION
|
Details
|
slurred in a mixture of tert-butylmethylether (100 mL) and ethyl acetate (5 mL) for 5 minutes at ambient temperature
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with tert-butylmethylether (30 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)OC)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.75 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |